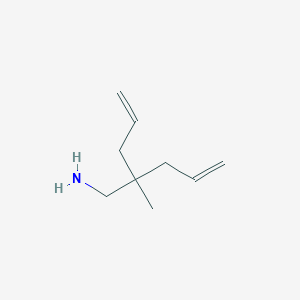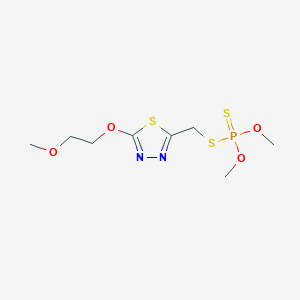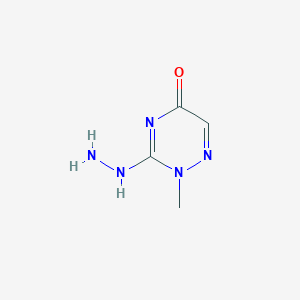
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one typically involves the condensation of hydrazine derivatives with triazine precursors. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of chlorine atoms with hydrazine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of various industries .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .
Scientific Research Applications
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
- 4-Amino-6-phenyl-1,2,4-triazin-5-one
- 6-Hydrazinyl-1,3,5-triazin-2-one
Uniqueness
Compared to similar compounds, 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one stands out due to its unique combination of hydrazinyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
39214-97-6 |
|---|---|
Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-hydrazinyl-2-methyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O/c1-9-4(8-5)7-3(10)2-6-9/h2H,5H2,1H3,(H,7,8,10) |
InChI Key |
VVRAGSLUEHFTMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)C=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


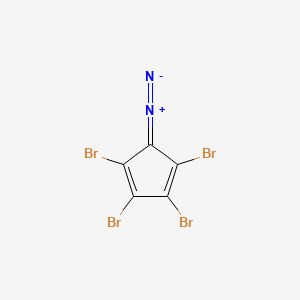
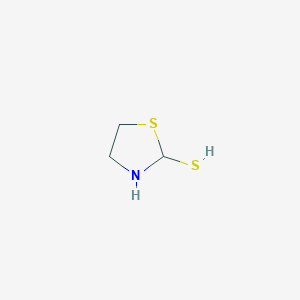
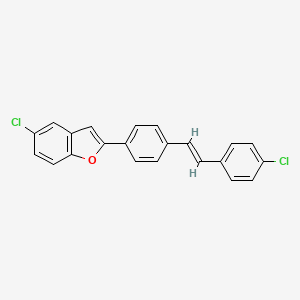
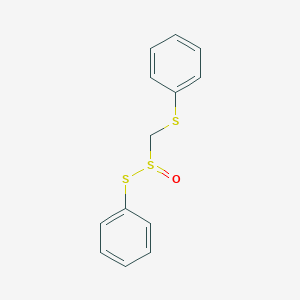
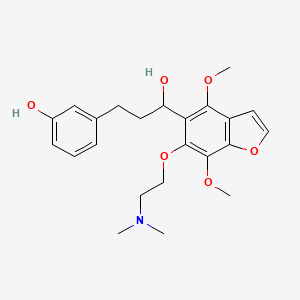
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
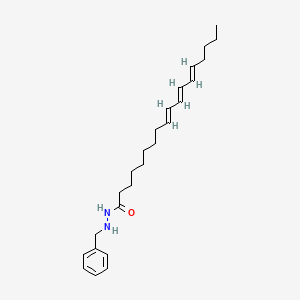
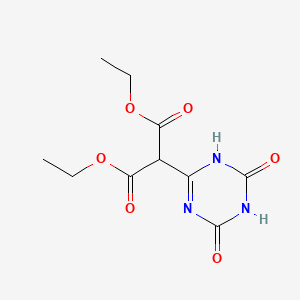

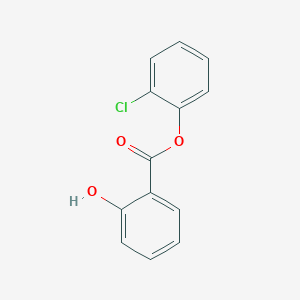
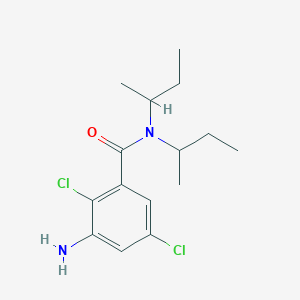
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
